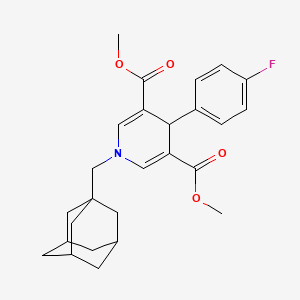![molecular formula C21H20N2O5 B4294620 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4294620.png)
1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone
Descripción general
Descripción
1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone, also known as AQ4N, is a bioreductive prodrug that has been extensively studied for its potential in cancer treatment. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. This activation leads to the formation of AQ4, the active metabolite that can induce cell death in cancer cells.
Mecanismo De Acción
1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone is a bioreductive prodrug that is activated under hypoxic conditions. The hypoxic conditions in solid tumors lead to the reduction of 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone to AQ4, the active metabolite. AQ4 can then induce cell death in cancer cells through a variety of mechanisms, including DNA damage and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone can also inhibit the growth and proliferation of cancer cells by inhibiting DNA synthesis. Additionally, 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone can induce DNA damage in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone is also relatively easy to synthesize, making it readily available for use in experiments. However, 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. Additionally, 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone can be toxic to normal cells, making it important to carefully control dosages in experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone. One potential direction is to investigate the use of 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the potential of 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone in treating other hypoxic conditions, such as ischemic heart disease. Additionally, further research is needed to better understand the mechanism of action of 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone and to identify biomarkers that can predict response to treatment.
Aplicaciones Científicas De Investigación
1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone has been extensively studied for its potential in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer. 1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone is particularly effective against hypoxic cancer cells, which are often resistant to traditional chemotherapy.
Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)-2-(morpholine-4-carbonyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-10-7-22-18-16(21(27)23-8-11-28-12-9-23)6-5-15-17(18)20(26)14-4-2-1-3-13(14)19(15)25/h1-6,22,24H,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXZMUPRHDWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4294540.png)

![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294568.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294572.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294577.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294579.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-isopropyl-2-pyrrolidinone](/img/structure/B4294583.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294596.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294598.png)
![6-amino-4-(4-ethoxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4294606.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4294609.png)
![1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4294615.png)
![2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol](/img/structure/B4294633.png)
![1-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate](/img/structure/B4294642.png)